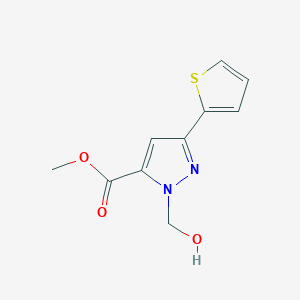

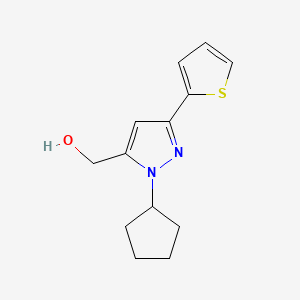

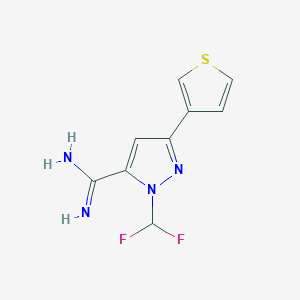

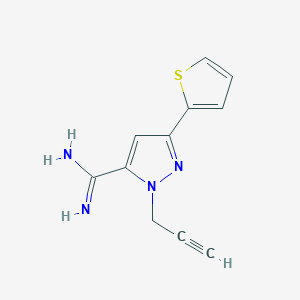

![molecular formula C11H18ClNO3 B1481781 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one CAS No. 2090610-52-7](/img/structure/B1481781.png)

2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

Overview

Description

2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Core Structures

The compound 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one is part of a class of spiroaminals, which are known for their significant biological activities and are found as cores in various natural and synthetic products. The novelty of their skeletons and potential applications make these compounds challenging and interesting targets for chemical synthesis. Various strategies have been developed for the synthesis of spiroaminals, highlighting the complexity and versatility of these compounds (Sinibaldi & Canet, 2008).

Ciprofloxacin Derivatives

Exploration of spirocyclic derivatives, specifically those related to ciprofloxacin, has been a subject of interest. Newly synthesized derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in the synthesis of several ciprofloxacin derivatives. These derivatives have been tested against various strains of bacteria, showing a narrower activity spectrum compared to ciprofloxacin but distinct activity against specific strains like gram-negative Acinetobacter baumannii 987® and gram-positive Bacillus cereus 138®. This research underlines the potential of these compounds in developing targeted antibacterial agents (Lukin et al., 2022).

Chemical Behavior and Synthesis

Chiral Discrimination in Electrocatalysis

The compound's class has been utilized in chiral discrimination during electrocatalytic oxidation. For instance, a chiral nitroxyl radical based on 1-azaspiro[5.5]undecane-N-oxyl was used as a catalyst in the electrooxidation of chiral alcohols, showcasing the potential of these compounds in selective catalytic processes. This also indicates the significance of stereochemistry in the chemical behavior of these compounds, which can be crucial in their applications in synthetic chemistry and catalysis (Kashiwagi et al., 1999).

Pharmacological Applications and Synthesis

Antihypertensive Properties

Certain derivatives like the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive properties, revealing significant activity. This highlights the pharmacological potential of compounds within this class, especially in the development of antihypertensive agents. The study of these compounds provides insights into their mechanism of action and potential therapeutic applications (Clark et al., 1983).

Properties

IUPAC Name |

2-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c12-8-10(15)13-4-2-11(3-5-13)7-9(14)1-6-16-11/h9,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICNNZSEPEKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)CCl)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.